3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
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Description
3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Scientific Research Applications
Electronic and Optical Properties
A study focused on a similar chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, using computational approaches to evaluate its significant electronic and optical properties. The material demonstrated superior properties for potential applications in nonlinear optics and optoelectronic device fabrications, showcasing a high second and third harmonic generation efficiency compared to urea, making it suitable for advanced optical applications (Shkir et al., 2018).
Photocatalytic Activity
Research on nitrogen-doped TiO2, using different nitrogen dopants including urea, highlighted the material's visible light absorption ability and photocatalytic oxidation activity. This work indicates the potential of nitrogen-doped materials in environmental applications, such as water purification, through enhanced photocatalytic degradation of pollutants under visible light illumination (Ananpattarachai, Kajitvichyanukul, & Seraphin, 2009).
Corrosion Inhibition
Mannich bases derived from urea have been investigated for their corrosion inhibition efficiency on a mild steel surface in HCl solutions. These studies are crucial for developing cost-effective and efficient corrosion inhibitors, providing insights into the molecular structure-inhibition efficiency relationship and the potential application of such compounds in protecting metals from corrosion (Jeeva et al., 2015).
Neurotropic Activity
Exploration of (Heterylphenylmethyl)-amines and -ureas for their neurotropic activity, including antiepileptic properties, presents an interesting avenue for pharmaceutical research. These compounds are studied for their potential as new therapeutic agents, demonstrating the importance of urea derivatives in the development of medications for neurological conditions (Shamshin et al., 2001).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-3-1-2-4-16(15)20-17(22)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLOWHRTMYLKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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